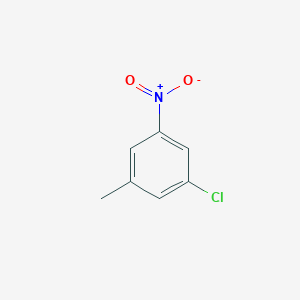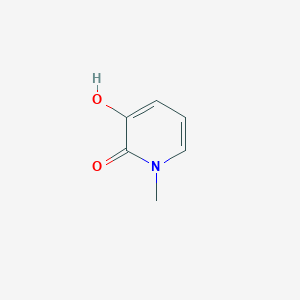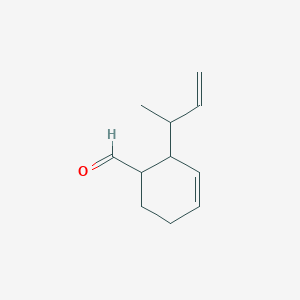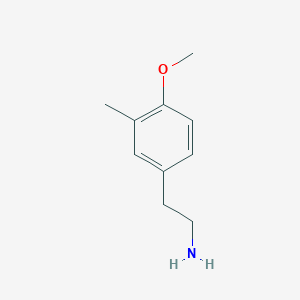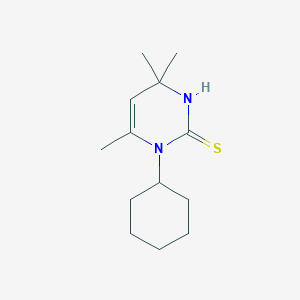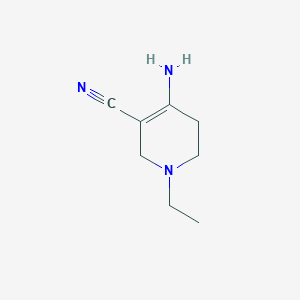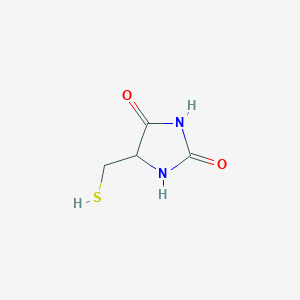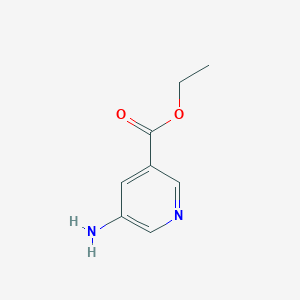
Ethyl 5-aminopyridine-3-carboxylate
概要
説明
Molecular Structure Analysis
The molecular weight of Ethyl 5-aminopyridine-3-carboxylate is 166.18 g/mol. The InChI code is 1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 . Further structural analysis can be found in related studies .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-aminopyridine-3-carboxylate are not detailed in the searched resources, related compounds have been discussed .Physical And Chemical Properties Analysis
Ethyl 5-aminopyridine-3-carboxylate is a light brown solid . It should be stored at 0-8°C . More specific physical and chemical properties are not detailed in the searched resources.科学的研究の応用
C8H10N2O2 C_8H_{10}N_2O_2 C8H10N2O2
and a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Medicinal Chemistry
Ethyl 5-aminopyridine-3-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its amine group is a key functional group that can undergo a range of reactions to create derivatives with potential therapeutic effects. For instance, it can be used to synthesize compounds that exhibit biological activities such as antiviral, antibacterial, and anti-inflammatory properties .
Organic Synthesis
In organic chemistry, this compound is utilized for the synthesis of complex molecules. It can act as a precursor for the formation of heterocyclic compounds, which are rings containing at least two different elements as members of its ring(s). These heterocycles are crucial in the development of new materials and active pharmaceutical ingredients .
Material Science
Ethyl 5-aminopyridine-3-carboxylate can be used to modify the properties of materials. By incorporating this compound into polymers, researchers can alter the electrical and mechanical properties of the material, which is beneficial for creating specialized materials for electronic devices or biomedical applications .
Catalysis
This compound can also play a role in catalysis. Its structure allows it to act as a ligand, binding to metals and forming complexes. These complexes can be used as catalysts in various chemical reactions, including those that are important for industrial processes .
Analytical Chemistry
In analytical chemistry, derivatives of Ethyl 5-aminopyridine-3-carboxylate can be used as reagents or indicators. They can help in the detection and quantification of other substances, which is essential for quality control in pharmaceuticals and food products .
Biochemistry
The compound’s reactivity with biological molecules makes it useful in biochemistry research. It can be used to study enzyme reactions, protein interactions, and other biochemical pathways. This can lead to a better understanding of diseases and the development of new diagnostic methods .
Agricultural Chemistry
Ethyl 5-aminopyridine-3-carboxylate can be used in the synthesis of agrochemicals. These chemicals protect crops from pests and diseases, enhance growth, and improve yield. The compound’s versatility allows for the creation of targeted solutions for specific agricultural needs .
Environmental Science
Finally, this compound can be used in environmental science to develop sensors and assays for the detection of pollutants. Its reactivity can be harnessed to create systems that respond to the presence of harmful chemicals, aiding in environmental monitoring and cleanup efforts .
Safety And Hazards
特性
IUPAC Name |
ethyl 5-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVSFDPQJVUTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358705 | |
| Record name | ethyl 5-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminopyridine-3-carboxylate | |
CAS RN |
17285-76-6 | |
| Record name | ethyl 5-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


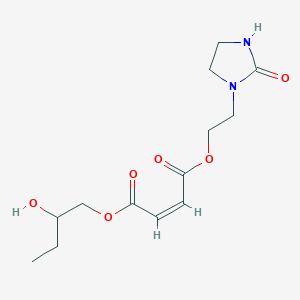
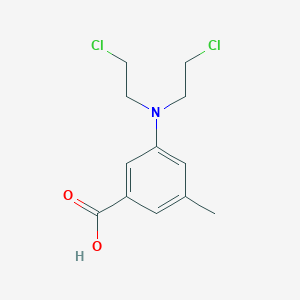
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
